molecular formula C7H7BrClFN2O2 B13903711 5-Bromo-4-fluoro-2-hydrazinylbenzoic acid hydrochloride

5-Bromo-4-fluoro-2-hydrazinylbenzoic acid hydrochloride

Katalognummer: B13903711
Molekulargewicht: 285.50 g/mol
InChI-Schlüssel: FIRJXADWSDKWEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-4-fluoro-2-hydrazinobenzoic acid hydrochloride is a chemical compound with the molecular formula C7H7BrClFN2O2 It is a derivative of benzoic acid, featuring bromine, fluorine, and hydrazine functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4-fluoro-2-hydrazinobenzoic acid hydrochloride typically involves the following steps:

    Bromination and Fluorination:

    Hydrazination: The hydrazine group is introduced via a nucleophilic substitution reaction, where hydrazine displaces a leaving group on the aromatic ring.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-4-fluoro-2-hydrazinobenzoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form azo compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the halogen atoms.

Major Products

    Oxidation: Azo compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

5-Bromo-4-fluoro-2-hydrazinobenzoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-bromo-4-fluoro-2-hydrazinobenzoic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. The bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Bromo-2-hydroxy-4-methoxybenzoic acid
  • 4-Bromo-5-fluoro-2-hydrazinylbenzoic acid
  • 5-Bromo-2-hydrazinylbenzoic acid hydrochloride

Uniqueness

5-Bromo-4-fluoro-2-hydrazinobenzoic acid hydrochloride is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C7H7BrClFN2O2

Molekulargewicht

285.50 g/mol

IUPAC-Name

5-bromo-4-fluoro-2-hydrazinylbenzoic acid;hydrochloride

InChI

InChI=1S/C7H6BrFN2O2.ClH/c8-4-1-3(7(12)13)6(11-10)2-5(4)9;/h1-2,11H,10H2,(H,12,13);1H

InChI-Schlüssel

FIRJXADWSDKWEV-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC(=C1Br)F)NN)C(=O)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.